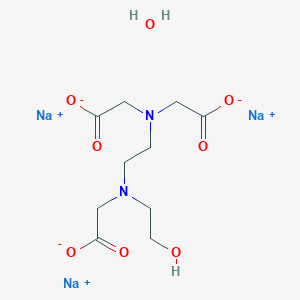
Palmitoyl 3-carbacyclic Phosphatidic Acid
Overview
Description
Palmitoyl 3-carbacyclic phosphatidic acid is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid. This compound has distinct biological activities compared to lysophosphatidic acid, including the inhibition of RhoA activation and melanoma cell migration .
Mechanism of Action
Target of Action
Palmitoyl 3-carbacyclic Phosphatidic Acid (3-ccPA) is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA) . The primary target of 3-ccPA is RhoA , a small GTPase . RhoA plays a crucial role in various cellular processes, including cell migration .
Mode of Action
3-ccPA interacts with its target, RhoA, by inhibiting its activation . This inhibition results in the suppression of melanoma cell migration . It’s worth noting that 3-ccPA has distinct biological activities compared to LPA .
Biochemical Pathways
The inhibition of RhoA activation by 3-ccPA affects the RhoA signaling pathway . This pathway is involved in the regulation of the cytoskeleton, which is crucial for cell migration . Therefore, the inhibition of RhoA disrupts this pathway, leading to the suppression of melanoma cell migration .
Result of Action
The inhibition of RhoA activation by 3-ccPA leads to the suppression of melanoma cell migration . This has been demonstrated in a B16-F0 xenograft mouse model, where 3-ccPA effectively inhibited experimental lung metastasis and reduced the number of tumor nodules .
Biochemical Analysis
Biochemical Properties
Palmitoyl 3-carbacyclic Phosphatidic Acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the activation of RhoA, a small GTPase that regulates the actin cytoskeleton in cells . This inhibition can affect the migration of melanoma cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of RhoA . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It inhibits the activation of RhoA, which can lead to changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoyl 3-carbacyclic phosphatidic acid is synthesized through a series of chemical reactions involving the esterification of palmitic acid with a cyclic phosphatidic acid derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl 3-carbacyclic phosphatidic acid undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities, such as increased inhibition of RhoA activation and melanoma cell migration .
Scientific Research Applications
Palmitoyl 3-carbacyclic phosphatidic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the properties and reactions of cyclic phosphatidic acids. In biology and medicine, it is investigated for its potential therapeutic effects, particularly in inhibiting cancer cell migration and metastasis. Additionally, it is used in the development of new drugs and treatments for various diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to palmitoyl 3-carbacyclic phosphatidic acid include other cyclic phosphatidic acid derivatives and lysophosphatidic acid analogs. These compounds share similar structural features and biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its enhanced ability to inhibit RhoA activation and melanoma cell migration. This unique property makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWYINJKCNEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436485 | |
| Record name | AGN-PC-0N03WG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476310-22-2 | |
| Record name | AGN-PC-0N03WG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)







